molecular formula C15H13BrN2O5 B4408330 5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B4408330
M. Wt: 381.18 g/mol
InChI Key: VHHWFUJXEOCRCM-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O4 It is a derivative of benzamide, featuring bromine, methoxy, and nitro functional groups

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5/c1-22-13-5-3-9(16)7-11(13)15(19)17-12-8-10(18(20)21)4-6-14(12)23-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHWFUJXEOCRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then reacted with 2-methoxy-5-nitroaniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The methoxy groups can be oxidized under strong conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 5-bromo-2-methoxy-N-(2-methoxy-5-aminophenyl)benzamide.

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Scientific Research Applications

5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, methoxy, and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxypyridine: Another brominated methoxy compound with different applications.

    2-bromo-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.

    5-bromo-2-nitroanisole: Shares similar functional groups but differs in structure and reactivity.

Uniqueness

5-bromo-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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